molecular formula C26H21NO3 B5004796 N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide

N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide

Cat. No.: B5004796
M. Wt: 395.4 g/mol
InChI Key: MVRAHHOAILHJEA-UHFFFAOYSA-N
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Description

N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzhydryl chloride with 8-prop-2-enylchromene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the chromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted chromenes.

Scientific Research Applications

N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • N-benzhydryl-2-(1-oxo-2(1H)-isoquinolinyl)acetamide
  • N-benzhydryl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide

Uniqueness

N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide stands out due to its unique prop-2-enyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets or improve its stability under specific conditions.

Properties

IUPAC Name

N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3/c1-2-10-20-15-9-16-21-17-22(26(29)30-24(20)21)25(28)27-23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-9,11-17,23H,1,10H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRAHHOAILHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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